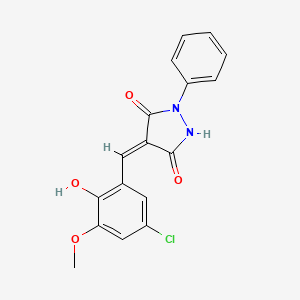
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as MEP, is a small molecule that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. It has also been shown to have an effect on the endocannabinoid system, which plays a role in pain perception and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the modulation of cytokine production, the reduction of oxidative stress, and the inhibition of microglial activation. It has also been shown to have an effect on the expression of genes involved in inflammation and pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its low toxicity and high purity. It has also been found to be stable under a variety of conditions, making it a reliable compound for use in research. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental setups.
Orientations Futures
There are a number of future directions for research on 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide, including further studies on its mechanism of action, its potential as a treatment for neurological disorders, and its use in combination with other drugs. Additionally, the development of new synthesis methods for this compound could lead to improvements in its purity and solubility, making it a more versatile compound for use in research.
In conclusion, this compound is a small molecule with a range of potential therapeutic properties. Its low toxicity, high purity, and stability make it a reliable compound for use in scientific research. Further studies on its mechanism of action and potential applications could lead to important discoveries in the field of pharmacology.
Méthodes De Synthèse
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-ethylpiperazine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This method yields this compound with a purity of over 95%. Other methods include the reaction of 4-ethylpiperazine with 2-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride, or the reaction of 4-ethylpiperazine with 2-methoxyphenyl isocyanate.
Applications De Recherche Scientifique
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antidepressant properties. It has also been shown to have potential as a treatment for neuropathic pain, anxiety disorders, and Parkinson's disease. This compound has been studied in both in vitro and in vivo models, and has shown promising results in animal studies.
Propriétés
IUPAC Name |
4-ethyl-N-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-3-16-8-10-17(11-9-16)14(18)15-12-6-4-5-7-13(12)19-2/h4-7H,3,8-11H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIOUZCZUXHYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5741236.png)



![N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741259.png)

![ethyl 2-[(phenoxyacetyl)amino]benzoate](/img/structure/B5741277.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5741284.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5741291.png)
![4-[({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5741297.png)
![1-[(3,4-dimethylphenoxy)acetyl]azepane](/img/structure/B5741305.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5741311.png)
![N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5741317.png)
